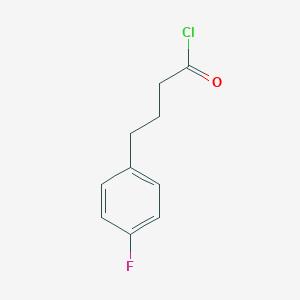

4-(4-氟苯基)丁酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Fluorophenyl)butyryl chloride is a chemical compound with the molecular formula C10H10ClFO . It is used as a building block in the synthesis of various other compounds .

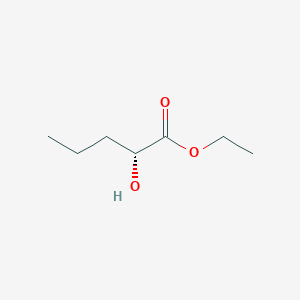

Molecular Structure Analysis

The molecular structure of 4-(4-Fluorophenyl)butyryl chloride consists of a butyryl group (a four-carbon chain) attached to a fluorophenyl group (a benzene ring with a fluorine atom) via a carbonyl group .科学研究应用

阳离子漂白活化剂的合成

“4-(4-氟苯基)丁酰氯”用于合成一种新型、高效、更可持续且经济高效的棉花阳离子漂白活化剂 . 该活化剂名为 N-[4-(N,N,N)-三乙基铵氯化物-丁酰]己内酰胺 (TBUCC),基于脂肪族酰氯 (4-氯丁酰氯)。 它提供低温漂白,漂白时间更短,从而降低了能耗并减少了织物损伤 .

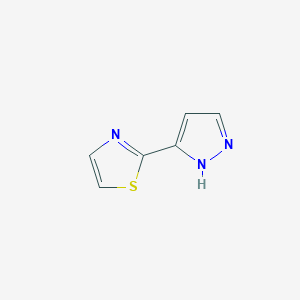

新型丁酰苯酮的合成

“4-(4-氟苯基)丁酰氯”用于合成新型丁酰苯酮 . 这些化合物导致了哈洛哌啶的二氮杂环庚烷类似物,即 4-[4-(4-氯苯基)-1,4-二氮杂环庚烷-1-基]-1-(4-氟苯基)丁烷-1-酮 (化合物 13) 的鉴定,该化合物具有有趣的多受体结合谱 .

丁酸生物合成

虽然搜索结果中没有直接提到,“4-(4-氟苯基)丁酰氯”可能在丁酸生物合成中发挥作用。 丁酸是一种短链脂肪酸,在人类肠道微生物群的健康中起着至关重要的作用 .

作用机制

Target of Action

The primary target of 4-(4-Fluorophenyl)butyryl chloride is the μ-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, which include analgesia, euphoria, and respiratory depression .

Mode of Action

4-(4-Fluorophenyl)butyryl chloride, as an analog of butyrfentanyl, is likely to interact with its targets in a similar manner to other opioids . It binds to the μ-opioid receptor, mimicking the action of endogenous opioids. This binding triggers a series of intracellular events, leading to the inhibition of pain signal transmission .

Biochemical Pathways

Based on its structural similarity to other fentanyl analogs, it can be anticipated that its metabolism generally involves reactions likehydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

These compounds are typically well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of 4-(4-Fluorophenyl)butyryl chloride are likely to be similar to those of other opioids. These effects include analgesia, euphoria, and potentially serious respiratory depression , which can be life-threatening .

属性

IUPAC Name |

4-(4-fluorophenyl)butanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c11-10(13)3-1-2-8-4-6-9(12)7-5-8/h4-7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGHRPHMHBMWMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

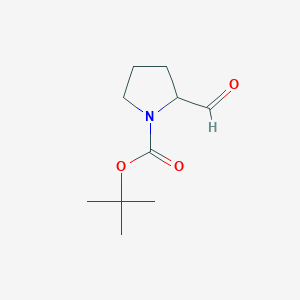

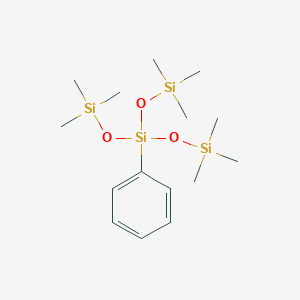

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。